3-morpholin-4-yl-7H-benzo[a]anthracen-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one is a complex organic compound belonging to the benzanthrone family. Benzanthrone derivatives are known for their excellent luminescent properties, such as photostability, sizable Stokes shifts, and noticeable solvatochromism. These properties make them valuable in various scientific and technological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one typically involves nucleophilic substitution reactions. One common method is the bromine atom nucleophilic substitution reaction, where the bromine atom in a precursor compound is replaced by a morpholinyl group . The structure of the synthesized benzanthrone derivative is characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Industrial Production Methods
Industrial production methods for benzanthrone derivatives often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzanthrone derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzanthrone derivatives, while substitution reactions can produce a wide range of substituted benzanthrone compounds .
Wissenschaftliche Forschungsanwendungen
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its luminescent properties.
Biology: Employed in the study of biological systems, including as a marker for proteins and lipids.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of organic thin films and as a dye in liquid crystal displays.
Wirkmechanismus
The mechanism of action of 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one involves its interaction with molecular targets through its π-conjugated system. This interaction can lead to changes in the electronic properties of the target molecules, resulting in fluorescence or other photophysical effects. The compound’s ability to act as a donor-acceptor molecule allows it to participate in various charge transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one: Another benzanthrone derivative with similar luminescent properties.
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: A benzanthrone dye synthesized through nucleophilic substitution.
Uniqueness
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one is unique due to its specific morpholinyl substitution, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring precise fluorescence characteristics .
Eigenschaften
Molekularformel |
C22H19NO2 |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one |
InChI |
InChI=1S/C22H19NO2/c24-22-20-4-2-1-3-15(20)13-17-6-5-16-14-18(7-8-19(16)21(17)22)23-9-11-25-12-10-23/h1-8,14H,9-13H2 |
InChI-Schlüssel |
OQWAOXKOJYDTSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC3=C(C=C2)C4=C(CC5=CC=CC=C5C4=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.